1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, also known as 1,3-bycp or BA 14, belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular formula of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is C17H19NO3 . The molecular weight is 285.3377 .Physical And Chemical Properties Analysis
The molecular formula of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is C17H19NO3 . The molecular weight is 285.3377 .Scientific Research Applications
Enhancing Long-Term Potentiation
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, or 1-BCP, has been found to facilitate glutamatergic transmission in the brain after systemic administration. Research by Stäubli et al. (1994) revealed that this compound significantly increases the degree and duration of long-term potentiation in the hippocampus of rats. This enhancement of long-term potentiation is indicative of its potential applications in memory and cognitive function studies.
Modulating AMPA Receptor Gated Currents
In a study conducted by Arai et al. (1994), it was demonstrated that 1-BCP modulates the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor-mediated inward currents in a concentration-dependent manner. This modulation effect on AMPA receptors highlights its potential in neurological research, particularly in understanding synaptic transmission and receptor dynamics.
Anti-Fatigue Effects and Crystal Structure
Research on benzamide derivatives, including 1-BCP, by Wu et al. (2014) explored their synthesis, crystal structure, and potential anti-fatigue effects. The study found that these derivatives, including 1-BCP, showed enhanced swimming capacity in mice, suggesting potential applications in fatigue-related research.
Impact on α-Amino-3-Hydroxy-5-Methyl-4-Isoxalepropionic Acid Receptor Kinetics
Further examination of 1-BCP's impact on glutamate receptors was done by Arai et al. (1996), demonstrating its influence on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. This research provides insight into the pharmacodynamics of 1-BCP and its potential utility in studying receptor kinetics and neurotransmission.
Potential as a Corrosion Inhibitor
In a different field, Belghiti et al. (2018) investigated Piperine derivatives, including compounds similar to 1-BCP, for their potential use as green corrosion inhibitors on iron surfaces. This study expands the potential applications of 1-BCP-related compounds beyond the realm of biomedicine into materials science.
Application in Insecticidal Compounds
Research by [Siddiqui et al. (2004)](https://consensus.app/papers/insecticidal-amide-dimers-fruits-piper-nigrum-linn-siddiqui/d04d8d21fbde584c9a3a6d12df4ea0f7/?utm_source=chatgpt) explored the isolation of insecticidal amides from Piper nigrum Linn., which included derivatives similar to 1-BCP. This research indicates the potential use of 1-BCP-like compounds in developing insecticidal agents.
Future Directions
The current study was designed to investigate the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (1-BCP) on swimming endurance capacity which as one indicator of fatigue in the weight-loaded forced swimming mice . This study demonstrated for the first time that the supplementation of 1-BCP, as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, could enhance the endurance capacity of mice and facilitated them recovery from fatigue . Thus, it provides a new effective therapeutic strategy for fatigue .
properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBNADAPIHHXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187634 | |
Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
CAS RN |
34023-62-6 | |
Record name | 1,3-Benzodioxol-5-yl-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34023-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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